molecular formula C21H21N5OS B3887370 (Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine

(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine

Cat. No.: B3887370
M. Wt: 391.5 g/mol
InChI Key: QPSMFSCDQUSEKU-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine is a complex organic compound featuring a unique structure with multiple rings and heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine can be approached through a multi-step process involving the construction of the tetracyclic core, followed by functionalization and final coupling with the ethanimine moiety. Key steps may include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions and intramolecular cyclizations.

    Functionalization: Introduction of the thia and tetrazole groups can be done through nucleophilic substitution and cycloaddition reactions.

    Coupling with ethanimine: The final step involves coupling the functionalized core with the ethanimine moiety under mild conditions, possibly using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (AlCl3, FeCl3) are commonly employed.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its interaction with biological macromolecules such as proteins and nucleic acids can be explored to identify potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets can be leveraged to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as high stability, conductivity, or reactivity.

Mechanism of Action

The mechanism of action of (Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine: can be compared with other tetracyclic compounds featuring similar functional groups.

    Thia-tetrazole derivatives: Compounds with similar thia and tetrazole groups can be compared to understand the impact of these functional groups on the compound’s properties.

    Ethanimine derivatives: Comparing with other ethanimine derivatives can highlight the unique reactivity and applications of this compound.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple rings and heteroatoms. This complexity imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-7-9-15(10-8-13)14(2)25-27-11-18-23-20-19-16-5-3-4-6-17(16)28-21(19)22-12-26(20)24-18/h7-10,12H,3-6,11H2,1-2H3/b25-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSMFSCDQUSEKU-QFEZKATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Reactant of Route 2
Reactant of Route 2
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Reactant of Route 3
Reactant of Route 3
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Reactant of Route 4
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Reactant of Route 5
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine
Reactant of Route 6
(Z)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine

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